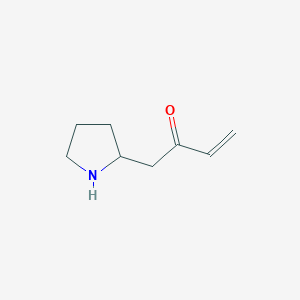
1-(Pyrrolidin-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-yl)but-3-en-2-one is a compound that features a pyrrolidine ring attached to a butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with but-3-en-2-one under specific conditions. The reaction typically requires a catalyst and may involve steps such as amination and cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrrolidin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-2-yl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its biological activity.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A structurally related compound with similar biological activity.
Pyrrolidine: A simpler analog that serves as a building block in organic synthesis.
Butenone derivatives: Compounds with similar functional groups but different structural arrangements.
Uniqueness: 1-(Pyrrolidin-2-yl)but-3-en-2-one is unique due to its combination of a pyrrolidine ring and a butenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-pyrrolidin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-7-4-3-5-9-7/h2,7,9H,1,3-6H2 |
InChI-Schlüssel |
QYQCBCDXTPFSAU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CC1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


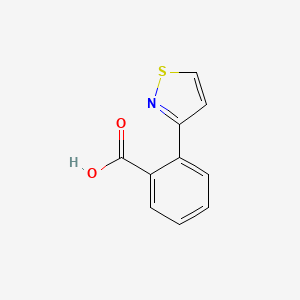
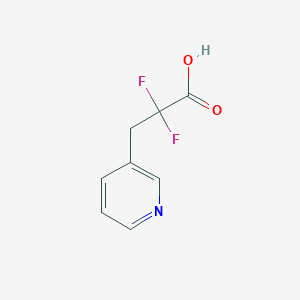

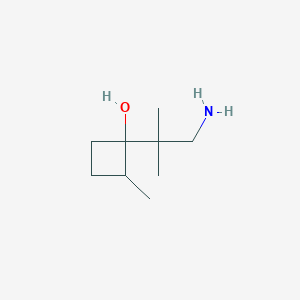
![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
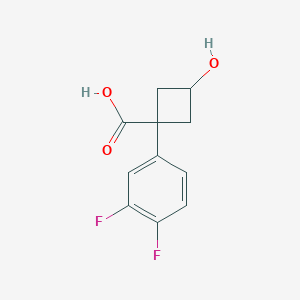
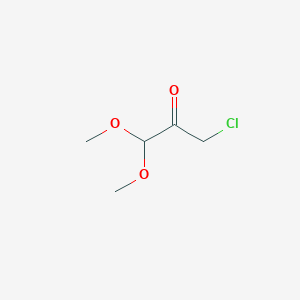
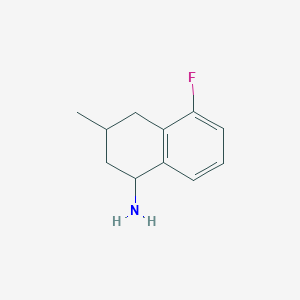
![(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13178592.png)
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)
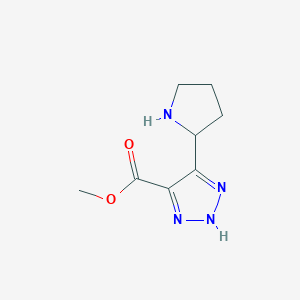
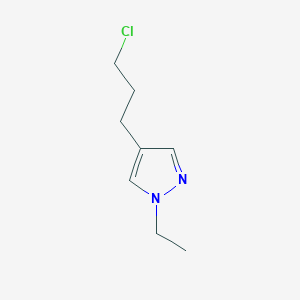
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)

